(1,2,3-13C3)propane-1,3-diol
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Overview
Description
(1,2,3-13C3)propane-1,3-diol is a labeled isotopologue of propane-1,3-diol, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. This compound is a three-carbon diol with hydroxyl groups attached to the first and third carbon atoms. It is a colorless, viscous liquid that is miscible with water and commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol can be synthesized through several methods:
Hydration of Acrolein: Acrolein is hydrated to form 3-hydroxypropionaldehyde, which is then hydrogenated to produce 1,3-propanediol.
Hydroformylation of Ethylene Oxide: Ethylene oxide undergoes hydroformylation to form 3-hydroxypropionaldehyde, followed by hydrogenation to yield 1,3-propanediol.
Fermentation of Glycerol: Microbial fermentation of glycerol using specific strains of bacteria can produce 1,3-propanediol.
Industrial Production Methods
The industrial production of 1,3-propanediol primarily involves the hydration of acrolein or the hydroformylation of ethylene oxide, followed by hydrogenation. These processes are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxypropionic acid or malonic acid.
Esterification: Reacts with carboxylic acids to form esters.
Substitution: Can react with acid chlorides and isocyanates to form esters and urethanes, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Typically involves carboxylic acids and acid catalysts.
Substitution: Acid chlorides and isocyanates are used under mild conditions.
Major Products Formed
Oxidation: 3-hydroxypropionic acid, malonic acid.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: Esters and urethanes.
Scientific Research Applications
1,3-Propanediol has numerous applications in scientific research:
Chemistry: Used as a monomer in the production of polytrimethylene terephthalate, a type of polyester.
Biology: Employed in the study of metabolic pathways and microbial fermentation processes.
Industry: Utilized in the manufacture of polymers, antifreeze, and as a building block for various chemicals.
Mechanism of Action
The mechanism of action of 1,3-propanediol involves its interaction with various molecular targets and pathways:
Metabolic Pathways: In microbial fermentation, it is metabolized through the glycerol dissimilation pathway, producing reducing equivalents and energy molecules like ATP.
Polymerization: Acts as a monomer in the polycondensation reaction with terephthalic acid to form polytrimethylene terephthalate.
Comparison with Similar Compounds
1,3-Propanediol can be compared with other similar compounds such as:
Propane-1,2-diol (Propylene Glycol): Unlike 1,3-propanediol, propane-1,2-diol has hydroxyl groups on the first and second carbon atoms.
1,2-Diguaiacylpropane-1,3-diol: This compound has additional methoxyphenyl groups, making it structurally more complex and used in different applications.
1,3-Dioxanes and 1,3-Dioxolanes: These cyclic compounds are derived from 1,3-propanediol and are used as protective groups in organic synthesis.
Conclusion
(1,2,3-13C3)propane-1,3-diol is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique isotopic labeling makes it valuable for research purposes, and its chemical properties allow it to undergo various reactions, making it a crucial building block in many synthetic processes.
Properties
CAS No. |
285138-88-7 |
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Molecular Formula |
C3H8O2 |
Molecular Weight |
79.073 g/mol |
IUPAC Name |
(1,2,3-13C3)propane-1,3-diol |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1+1,2+1,3+1 |
InChI Key |
YPFDHNVEDLHUCE-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13CH2]O)[13CH2]O |
Canonical SMILES |
C(CO)CO |
Origin of Product |
United States |
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